1-(3-Ethylpyridin-4-YL)ethanone

Beschreibung

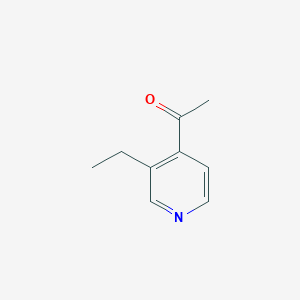

1-(3-Ethylpyridin-4-yl)ethanone is a pyridine derivative featuring an ethyl group at the 3-position and an ethanone (acetyl) group at the 4-position of the pyridine ring. This structural motif places it within a broader class of substituted pyridinyl ketones, which are of significant interest in medicinal chemistry and materials science due to their tunable electronic properties and biological activities.

Eigenschaften

IUPAC Name |

1-(3-ethylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-6-10-5-4-9(8)7(2)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASXLYSUTRIHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564800 | |

| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37978-19-1 | |

| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the acylation of 3-ethylpyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Another method involves the use of Friedel-Crafts acylation, where 3-ethylpyridine is reacted with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Ethylpyridine-4-carboxylic acid.

Reduction: 1-(3-Ethylpyridin-4-YL)ethanol.

Substitution: 3-Ethyl-4-nitropyridine, 3-Ethyl-4-sulfonylpyridine, etc.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylpyridin-4-YL)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(3-Ethylpyridin-4-YL)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent variations on the pyridine ring significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 1-(3-Ethylpyridin-4-yl)ethanone with analogous compounds:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Lipophilicity: The ethyl group in this compound increases lipophilicity compared to methoxy- or hydroxyl-substituted analogs, which may enhance blood-brain barrier penetration .

- Reactivity: Bromo and chloro substituents (e.g., in and ) enable cross-coupling reactions (e.g., Suzuki), whereas the ethanone group facilitates condensation reactions, as seen in Schiff base synthesis .

- Biological Activity : Hydroxyl groups (e.g., in ) correlate with antioxidant and α-glucosidase inhibitory activity, while bulkier substituents (e.g., trifluoromethyl in ) enhance enzyme inhibition via steric and electronic effects.

Biologische Aktivität

1-(3-Ethylpyridin-4-YL)ethanone, a compound featuring a pyridine ring, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C_11H_13N, characterized by an ethyl group attached to a pyridine ring and an ethanone functional group. Its structure can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 20 µg/mL |

Anticancer Properties

Research has indicated that the compound may inhibit cancer cell proliferation. A study investigating the effects on human cancer cell lines found that it reduced viability significantly at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. For example, it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of neurotransmitter receptors, influencing neurological functions.

Enzyme Inhibition Studies

In vitro assays have demonstrated that the compound inhibits enzymes such as:

- Cyclooxygenase (COX) : Involved in inflammation.

- Aromatase : Plays a role in estrogen synthesis.

Case Studies

One notable case study involved the use of this compound in a therapeutic context for inflammatory diseases. The compound was administered in animal models, resulting in reduced inflammation markers and improved clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.